(4-Iodobutoxy)trimethylsilane

Description

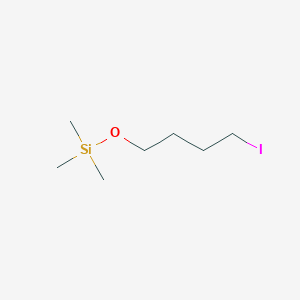

(4-Iodobutoxy)trimethylsilane is an organosilicon compound with the molecular formula C₇H₁₅IOSi and a molecular weight of 270.18 g/mol. Its structure consists of a butoxy chain (four-carbon backbone) with an iodine atom at the terminal position, linked to a trimethylsilyl group (-Si(CH₃)₃). This compound is characterized by its hybrid organic-inorganic nature, combining the reactivity of the iodine substituent with the steric and electronic effects of the silyl group.

Properties

CAS No. |

18244-40-1 |

|---|---|

Molecular Formula |

C7H17IOSi |

Molecular Weight |

272.20 g/mol |

IUPAC Name |

4-iodobutoxy(trimethyl)silane |

InChI |

InChI=1S/C7H17IOSi/c1-10(2,3)9-7-5-4-6-8/h4-7H2,1-3H3 |

InChI Key |

FEMVMWBUUSTGJQ-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)OCCCCI |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (4-Iodobutoxy)trimethylsilane with structurally or functionally analogous organosilicon compounds, based on molecular properties, substituents, and applications:

Key Observations :

Substituent Effects: The iodo group in (4-Iodobutoxy)trimethylsilane facilitates reactions such as Sonogashira coupling or alkylation, leveraging iodine’s role as a leaving group. In contrast, the methoxy substituent in (4-Methoxybutoxy)trimethylsilane is less reactive but improves compatibility with polar reaction media . Chloro analogs (e.g., (5-Chloro-1-pentynyl)trimethylsilane) exhibit moderate reactivity, often requiring harsher conditions for substitution compared to iodo derivatives .

Silyl Group Modifications :

- Replacing the trimethylsilyl group with a dimethyl-tert-butylsilyl group (as in tert-Butyl(4-iodobutoxy)dimethylsilane) introduces steric bulk, which can protect reactive sites or slow down undesired side reactions .

- Long-chain alkylsilyl derivatives (e.g., trimethyl(octadecyloxy)silane) are tailored for applications in coatings or surfactants due to their hydrophobic properties .

Synthetic Utility: Iodinated silanes are pivotal in synthesizing complex molecules, as evidenced by the use of (Diazomethyl)trimethylsilane in forming carbon-nitrogen bonds under mild conditions . Methoxy-substituted silanes, such as (4-Methoxybutoxy)trimethylsilane, are optimized for high-yield synthetic routes, often involving silylation of alcohols or phenols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.